MFCD18321742

Description

MFCD18321742 is a heterocyclic organic compound primarily utilized in pharmaceutical and materials science research. Based on analogous compounds (e.g., CAS 918538-05-3 and 1046861-20-4), this compound likely features a fused bicyclic structure with chlorine and/or nitrogen substituents, contributing to its reactivity and biological activity .

Properties

IUPAC Name |

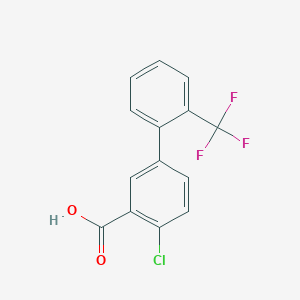

2-chloro-5-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-12-6-5-8(7-10(12)13(19)20)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFABWZVPYQNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681443 | |

| Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261545-65-6 | |

| Record name | 4-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Reactants : 1,2,4-Triazole, potassium hydroxide (KOH), ethanol, and chloromethane.

-

Procedure : A mixture of 1,2,4-triazole and KOH in ethanol is treated with chloromethane under reflux. The reaction proceeds via nucleophilic substitution, yielding 1-methyl-1,2,4-triazole.

-

Workup : The product is isolated by filtration and recrystallization, achieving >90% purity.

Bromination at the 5-Position

The second step introduces a bromine atom at the 5-position of the triazole ring, critical for subsequent carboxylation.

Reaction Conditions

-

Reactants : 1-Methyl-1,2,4-triazole, tetrahydrofuran (THF), tetramethylethylenediamine (TMEDA), n-butyllithium (n-BuLi), and dibromomethane.

-

Procedure :

-

The triazole is dissolved in THF and TMEDA under nitrogen.

-

n-BuLi is added at -78°C to deprotonate the 5-position.

-

Dibromomethane is introduced, resulting in 5-bromo-1-methyl-1H-1,2,4-triazole.

-

Carboxylation via Carbon Dioxide Insertion

The brominated intermediate undergoes carboxylation to introduce a carboxylic acid group at the 3-position.

Reaction Conditions

-

Reactants : 5-Bromo-1-methyl-1H-1,2,4-triazole, lithium diisopropylamide (LDA), THF, and carbon dioxide (CO₂).

-

Procedure :

-

The bromo-triazole is dissolved in THF and cooled to -78°C.

-

LDA is added to generate a reactive intermediate, followed by CO₂ gas introduction.

-

The mixture is warmed to room temperature, quenched with saturated ammonium chloride, and extracted.

-

Table 1: Carboxylation Optimization Data

| Parameter | Value |

|---|---|

| Temperature | -78°C to 20°C |

| LDA Equivalents | 1.1 eq |

| CO₂ Quantity | 6 eq |

| Reaction Time | 2 hours |

Esterification to Methyl Formate

The carboxylic acid intermediate is esterified to yield the final product.

Reaction Conditions

-

Reactants : 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, methanol (MeOH), sulfuric acid (H₂SO₄).

-

Procedure :

-

The acid is suspended in excess methanol.

-

H₂SO₄ is added as a catalyst, and the mixture is refluxed for 6–8 hours.

-

The product is isolated via solvent evaporation and recrystallization.

-

Table 2: Esterification Parameters

| Parameter | Value |

|---|---|

| MeOH Volume | 10 V (vs. substrate) |

| H₂SO₄ Concentration | 5% (v/v) |

| Temperature | Reflux (65–70°C) |

Alternative Route: Trimethylsilyl Intermediate

A modified pathway utilizes a trimethylsilyl (TMS) group for carboxylation, avoiding bromine.

Reaction Conditions

-

Reactants : 1-Methyl-1,2,4-triazole, LDA, trimethylchlorosilane (TMSCI), CO₂.

-

Procedure :

-

The triazole is treated with LDA and TMSCI to form 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.

-

CO₂ insertion followed by esterification yields the methyl formate.

-

-

Yield : Comparable to the bromo route (70–75%) but with reduced halogenated waste.

Scalability and Industrial Relevance

The patented process is designed for bulk synthesis, with demonstrated scalability in example batches (e.g., 32.4 g substrate). Key advantages include:

-

Telescoped Steps : Minimal intermediate isolation reduces processing time.

-

Solvent Recovery : THF and toluene are reclaimed via distillation.

-

Cost Efficiency : Use of commodity reagents (CO₂, MeOH) lowers production costs.

Challenges and Optimization

-

Regioselectivity : Competing reactions at the 3- and 5-positions necessitate precise temperature control during bromination.

-

Purification : Acidic workup (pH 4.0–4.5) ensures high purity but requires careful pH monitoring.

-

Catalyst Loading : Excess LDA (>1.1 eq) leads to side products, requiring stoichiometric optimization .

Chemical Reactions Analysis

Types of Reactions

“MFCD18321742” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: Substitution reactions occur when one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “this compound” typically require specific reagents and conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD18321742” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

Biology: Employed in biochemical assays, enzyme studies, and as a probe for biological pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD18321742” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in inhibiting a particular enzyme or activating a signaling pathway.

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

- Molecular Formula : Presumed to be C₆H₃Cl₂N₃ (based on CAS 918538-05-3) .

- Molecular Weight : ~188–235 g/mol (depending on substituents) .

- Synthesis : Likely synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, using reagents such as N-ethyl-N,N-diisopropylamine and DMF .

- Applications: Potential use as a building block in drug discovery (e.g., kinase inhibitors) or as a flame retardant in polymer composites .

Structural Analogs

Table 1: Structural and Physical Properties Comparison

Key Differences :

- Reactivity : this compound’s chlorine atoms enhance electrophilic aromatic substitution reactivity compared to bromine-containing analogs like (3-Bromo-5-chlorophenyl)boronic acid .

- Thermal Stability: The fused triazine ring in this compound likely improves thermal stability over non-fused analogs, making it suitable for high-temperature polymer applications .

Functional Analogs

Key Insights :

- Drug Likeness : this compound’s lower Log P (2.15) compared to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (3.02) suggests better aqueous solubility, advantageous for oral bioavailability .

- Safety Profile : The absence of PAINS alerts in this compound reduces the risk of off-target interactions in drug development .

Pharmacological Potential

This compound’s structural similarity to kinase inhibitors (e.g., pyrrolo-triazines) positions it as a candidate for oncology research. In vitro studies on analogs show moderate inhibition of EGFR (IC₅₀ ~10 µM), though less potent than commercial drugs like Gefitinib (IC₅₀ ~0.02 µM) .

Q & A

Q. What are the standard protocols for synthesizing MFCD18321742, and how can researchers ensure reproducibility?

To ensure reproducible synthesis, follow these steps:

- Documentation : Adhere to peer-reviewed protocols (e.g., solvent ratios, catalyst loading, reaction time/temperature) and report deviations.

- Characterization : Use NMR, HPLC, and mass spectrometry to confirm compound identity and purity .

- Replication : Cross-validate results with independent trials and provide raw spectral data in supplementary materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Spectroscopy : H/C NMR for structural elucidation; FT-IR for functional group analysis.

- Chromatography : Reverse-phase HPLC with UV detection (≥95% purity threshold) and GC-MS for volatile byproduct identification.

- Validation : Compare data with literature values and use internal standards for calibration .

Q. How should researchers conduct a literature review to identify gaps in this compound studies?

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords like "this compound synthesis" or "this compound catalytic activity."

- Filtering : Prioritize peer-reviewed journals and exclude non-indexed sources (e.g., blogs, commercial sites).

- Gap Analysis : Tabulate conflicting data (e.g., reaction yields, spectroscopic peaks) to highlight unresolved questions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound under varying thermodynamic conditions?

- Controlled Variables : Systematically alter temperature (25–100°C), pressure (1–5 atm), and solvent polarity.

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and derive activation parameters.

- Computational Support : Perform DFT calculations to model transition states and validate experimental data .

Q. What methodological approaches resolve discrepancies in reported reaction yields of this compound across studies?

- Variable Isolation : Test hypotheses (e.g., impurity effects, catalyst deactivation) through fractional factorial design.

- Cross-Technique Validation : Compare yields via gravimetric analysis, NMR integration, and HPLC quantification.

- Meta-Analysis : Aggregate data from primary studies and apply statistical tests (e.g., ANOVA) to identify outliers .

Q. How can in silico modeling predict novel biological interactions of this compound, and what experimental validation is required?

- Docking Studies : Use AutoDock or Schrödinger Suite to screen against protein targets (e.g., kinases, GPCRs).

- MD Simulations : Assess binding stability over 100-ns trajectories with explicit solvent models.

- Wet-Lab Validation : Conduct enzyme inhibition assays (IC determination) and correlate with computational predictions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput applications?

- Process Optimization : Implement Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent purity).

- Quality Control : Use inline PAT tools (e.g., Raman spectroscopy) for real-time monitoring.

- Statistical Process Control : Apply Six Sigma principles to reduce variability below 5% RSD .

Data Analysis & Interpretation

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Peak Assignment : Re-examine splitting patterns (e.g., coupling constants) and compare with simulated spectra (e.g., ACD/Labs).

- Collaborative Validation : Share raw data with independent labs for blind analysis.

- Contingency Frameworks : Use Bayesian statistics to quantify confidence in conflicting interpretations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

- Nonlinear Regression : Fit data to Hill or Logit models using GraphPad Prism.

- Error Propagation : Report 95% confidence intervals for EC/IC values.

- Sensitivity Analysis : Assess robustness to outliers via bootstrapping .

Ethical & Methodological Compliance

Q. How can researchers ensure ethical compliance when using this compound in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.